molecular formula C10H13N3O B3274051 2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)ethan-1-ol CAS No. 60078-53-7

2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)ethan-1-ol

Cat. No. B3274051
CAS RN: 60078-53-7
M. Wt: 191.23 g/mol
InChI Key: HCSYTJCJTMZDOD-UHFFFAOYSA-N
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Description

“2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)ethan-1-ol” is a chemical compound . It is also known as “2-(2-Methyl-1H-imidazol-1-yl)ethanol” with an empirical formula (Hill Notation) of C6H10N2O and a molecular weight of 126.16 .


Synthesis Analysis

Imidazole compounds, such as the one , can be synthesized through various methods. Common methods include Debus-Radiszewski synthesis, Wallach synthesis, dehydrogenation of imidazolines, reactions from alpha halo-ketones, Marckwald synthesis, and reactions involving amino nitrile .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C6H10N2O2.ClH/c9-4-3-8-2-1-7-6(8)5-10;/h1-2,9-10H,3-5H2;1H . This indicates the number and arrangement of its atoms.

properties

IUPAC Name

2-[2-(methylamino)benzimidazol-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-11-10-12-8-4-2-3-5-9(8)13(10)6-7-14/h2-5,14H,6-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSYTJCJTMZDOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=CC=CC=C2N1CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to the procedure of B. Agai, et al., Tetrahedron, 32, 839, (1976), to a cooled (0° C.), stirred suspension of 2-(2-aminoanilino)ethanol (30.4 g, 0.200 mol) in MeOH (100 mL) was added a solution of CH3NCS (14.6 g, 0.200 mol) in MeOH (60 mL) dropwise. The resulting mixture was stirred at room temperature for 4 hours and then heated under reflux for 15 minutes. CH3I (28.4 g, 0.200 mol) was added and the mixture was heated under reflux for 10 minutes, cooled to room temperature and stirred for 2 hours. Ether (200 mL) was added and the resulting precipitate was collected by filtration, taken up in nBuOH (140 mL), and heated under reflux for 10 hours. The mixture was cooled in the freezer for 3 hours and the white crystals were filtered. The material was dissolved in H2O and the solution was neutralized with 10% aqueous K 2 CO3. The white solid was collected by filtration to give 8.2 g (21%) of product m.p. >200° C.
Quantity
30.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
28.4 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Yield
21%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)ethan-1-ol
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2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)ethan-1-ol
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2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)ethan-1-ol
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2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)ethan-1-ol
Reactant of Route 5
2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)ethan-1-ol
Reactant of Route 6
2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)ethan-1-ol

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